6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate is a synthetic nicotinic acid derivative characterized by a pyridine ring substituted with a methylthio (-SMe) group at the 2-position and a morpholino-2-oxoethyl ester moiety. The morpholino group enhances solubility in polar solvents, while the methylthio group contributes to electronic modulation of the aromatic system.
Properties
Molecular Formula |
C17H21N5O4S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O4S2/c1-25-12-4-5-13(14(10-12)26-2)16-20-22-15(18-19-17(22)27-16)11-6-8-21(9-7-11)28(3,23)24/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
BMTAIQGXSBMADJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, including the formation of the triazole and thiadiazole rings, followed by the introduction of the 2,4-dimethoxyphenyl and methylsulfonyl-piperidinyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate ring formation and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Use in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s action, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences and similarities between 2-Morpholino-2-oxoethyl 2-(methylthio)nicotinate and related compounds from the provided evidence:
Key Observations:
- Morpholino vs. Benzothiophene Core: The morpholino group in the target compound likely improves water solubility compared to the hydrophobic benzothiophene core in Methyl 5-amino-1-benzothiophene-2-carboxylate .
- Ester Reactivity: The morpholino-2-oxoethyl ester may exhibit slower hydrolysis than the methyl ester in the benzothiophene derivative due to steric hindrance, enhancing metabolic stability in biological systems.
- Methylthio Electronic Effects: The methylthio group in the target compound’s pyridine ring donates electron density via resonance, contrasting with its electron-withdrawing effect in phenolic systems like 2-(methylthio)phenol .
Insights:
- The target compound’s lower predicted LogP (vs. the benzothiophene derivative) suggests better aqueous compatibility, aligning with its morpholino group’s hydrophilicity.
- The solid-state stability of 2-(methylthio)phenol contrasts with the likely liquid or semi-solid nature of the ester-containing analogs.
Biological Activity
The compound 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic molecule that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles and thiadiazoles , which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula: C17H21N5O4S2
- Molecular Weight: 423.5 g/mol
- IUPAC Name: 6-(2,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Antimicrobial Activity
Research has shown that compounds within the triazole and thiadiazole classes exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles demonstrated potent activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to established antibiotics such as streptomycin and ampicillin .
Anticancer Properties
The anticancer potential of triazole-based compounds has been documented extensively:
- Compounds similar to the one in focus have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. A review noted that triazole derivatives can act as inhibitors of specific kinases involved in cancer progression .
Neuroprotective Effects
Neuroprotective properties have also been attributed to certain triazole derivatives:
- Studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant activities that protect neuronal cells from oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives are noteworthy:
- Research indicates that these compounds can inhibit inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .
Table 1: Biological Activities of 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Case Study 1: Antimicrobial Activity Evaluation
In a study conducted by Aggarwal et al., various derivatives of triazolo-thiadiazoles were evaluated for their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like streptomycin. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Mechanisms
A comprehensive review on the anticancer properties of triazole derivatives highlighted several mechanisms through which these compounds exert their effects. Notably, they were found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings emphasize the potential role of the compound in cancer therapy .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Cyclization | POCl₃, NaH | 80–100°C | 60–75% |
| Sulfonylation | Methylsulfonyl chloride, Et₃N | RT | 85–90% |
Structural Characterization
Q: How can researchers characterize purity and structural integrity? A: Use a combination of:
- Spectroscopy :
- Chromatography : HPLC with UV detection (retention time consistency) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π bonds) .
Preliminary Biological Activities
Q: What biological activities are reported for similar triazolo-thiadiazoles? A: Derivatives show:
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Modification | Bioactivity Impact |
|---|---|---|
| 6-aryl | 2,4-Dimethoxy vs. 3,5-dimethoxy | Enhanced CYP51 binding with 2,4-substitution |
| 3-piperidinyl | Methylsulfonyl vs. non-sulfonylated | Improved solubility and target affinity |
Synthetic Yield Optimization
Q: How can synthetic yields be optimized? A: Critical factors include:
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings (yield increases from 50% to 85%) .
- Reaction Time : Prolong cyclization to 12–16 hours for >90% conversion .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Workup : Neutralize POCl₃ with NaHCO₃ post-cyclization to prevent decomposition .
Substituent Effects on Bioactivity
Q: How do 6-position aryl modifications influence bioactivity? A:
- 2,4-Dimethoxy vs. 3,5-Dimethoxy : 2,4-substitution enhances π-stacking with hydrophobic enzyme pockets (e.g., CYP51), while 3,5-substitution reduces potency by 40% .
- Electron-Withdrawing Groups : Nitro or halogens at the 4-position increase electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction from 20 µM to 12 µM) .
Methodological Tip : Perform comparative molecular docking (AutoDock Vina) to predict substituent effects .
Resolving Bioactivity Contradictions
Q: How to address conflicting bioactivity data across studies? A:
- Control for Variables : Compare assay conditions (e.g., cell line variability, incubation time) .
- Validate Target Engagement : Use isothermal titration calorimetry (ITC) to confirm direct binding .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., triazolo-thiadiazoles with varying aryl groups) to identify trends .
Case Study : Discrepancies in antifungal activity (IC₅₀: 5–25 µM) were resolved by standardizing inoculum size and culture media .
Computational Binding Predictions
Q: What computational methods predict binding affinity with fungal targets? A:
- Docking Simulations : Use Schrödinger Suite or MOE to model interactions with CYP51 (PDB: 3LD6). Focus on hydrophobic contacts between methoxyphenyl and heme propionates .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
- QSAR Models : Correlate logP values (2.5–3.5) with antifungal potency (R² = 0.78) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
